molecular formula C20H24BrNO2 B2368879 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide CAS No. 1797025-45-6

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Cat. No.: B2368879
CAS No.: 1797025-45-6
M. Wt: 390.321
InChI Key: PTECCDYXGVZHDV-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a methoxyphenylbutyl group, and a propanamide moiety

Scientific Research Applications

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The brominated phenyl compound is then reacted with 2-methoxy-2-phenylbutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenol or aniline derivatives.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
  • 3-(2-iodophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTECCDYXGVZHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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